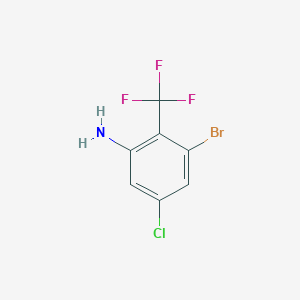

3-Bromo-5-chloro-2-(trifluoromethyl)aniline

Descripción

Structural Characterization of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound is dominated by a planar benzene ring with substituents at positions 2 (trifluoromethyl), 3 (bromine), and 5 (chlorine). Critical bond lengths and angles are inferred from analogous halogenated anilines:

The trifluoromethyl group adopts a trigonal planar geometry, while the bromine and chlorine atoms project orthogonally from the benzene plane. Hydrogen bonding involving the NH₂ group may influence crystal packing, as observed in para-trifluoromethyl-aniline hemihydrate structures.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Aromatic protons exhibit distinct shifts:

- ¹⁹F NMR : CF₃ group as a singlet at δ -60 to -65 ppm.

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3300–3500 | NH₂ stretching (asymmetric/symmetric) |

| 1200–1300 | CF₃ stretching (C–F) |

| 600–800 | C–Br and C–Cl bending |

Mass Spectrometry (MS)

Electronic Structure and Substituent Effects

The electronic structure is governed by the interplay of electron-withdrawing groups (EWGs) and the electron-donating NH₂ group:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| CF₃ (C-2) | Strong EWG (inductive + resonance) | Deactivates ring; meta-directing |

| Br (C-3) | Weak EWG (inductive) | Deactivates ring; ortho/para-directing |

| Cl (C-5) | Moderate EWG (inductive) | Deactivates ring; meta-directing |

| NH₂ (C-1) | Strong EDG (resonance) | Activates ring; ortho/para-directing |

The combined effect creates a deactivated ring with selective reactivity at positions influenced by NH₂. For example, nucleophilic aromatic substitution may favor positions where EWGs are absent or weakly deactivating.

Comparative Analysis with Halogenated Trifluoromethyl Aniline Derivatives

Physical Properties

Reactivity Trends

- Electrophilic Substitution : The NH₂ group in 3-bromo-5-chloro-2-(CF₃)aniline directs electrophiles to the para position (C-5), but competition with EWGs reduces reactivity compared to non-halogenated anilines.

- Nucleophilic Substitution : Bromine (C-3) is more susceptible to displacement than chlorine (C-5) due to greater leaving-group ability.

Propiedades

IUPAC Name |

3-bromo-5-chloro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-3(9)2-5(13)6(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKRIYIPQKMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of hepatitis c virus (hcv) ns3 protease.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions. This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst.

Biochemical Pathways

It’s known that similar compounds have been used in the synthesis of inhibitors of the hepatitis c virus (hcv) ns3 protease, suggesting potential involvement in antiviral pathways.

Result of Action

Similar compounds have been used in the synthesis of inhibitors of the hepatitis c virus (hcv) ns3 protease, suggesting potential antiviral effects.

Análisis Bioquímico

Biochemical Properties

3-Bromo-5-chloro-2-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in detoxification processes. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions. Over extended periods, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage considerations in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. Additionally, this compound may influence the activity of other metabolic enzymes, further impacting metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, the compound may be actively transported into cells by specific transporters, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s function and interactions with other biomolecules, ultimately influencing its biochemical effects.

Actividad Biológica

3-Bromo-5-chloro-2-(trifluoromethyl)aniline is an aromatic organic compound classified as a haloaniline. Its unique structure, featuring a trifluoromethyl group, has garnered interest in various fields, particularly in agrochemicals and pharmaceuticals. This article delves into its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is , and it exhibits low water solubility while being soluble in organic solvents. The presence of halogen atoms and the trifluoromethyl group significantly influence its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClF3N |

| Molecular Weight (g/mol) | 239.47 |

| Solubility | Low in water, soluble in organic solvents |

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Starting Materials : Utilization of 4-bromo-2-trifluorotoluidine.

- Reactions :

- Acetylation

- Nitration

- Deacetylation

- Deamination

- Reduction

These processes yield a recovery rate of approximately 43%, making it feasible for industrial production .

Anticancer Potential

Research indicates that this compound serves as an intermediate in the development of novel anticancer agents. Its structural features allow it to interact with biological targets effectively, potentially leading to the inhibition of cancer cell proliferation .

Toxicological Profile

The compound exhibits notable toxicity characteristics:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

These properties necessitate careful handling and adherence to safety guidelines when conducting laboratory experiments with this compound .

Case Studies and Research Findings

- Antimycobacterial Activity : A related study identified compounds with trifluoromethyl substitutions that showed promising activity against Mycobacterium tuberculosis. Although not directly tested on this compound, the findings suggest a potential pathway for exploring its efficacy against similar pathogens .

- Structure-Activity Relationships (SAR) : The presence of trifluoromethyl groups has been associated with enhanced biological activity in various compounds. This trend supports the hypothesis that this compound may exhibit similar enhanced efficacy due to its unique structural attributes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H4BrClF3N

- Structure : The compound features a benzene ring substituted with:

- Bromine at the 3rd position

- Chlorine at the 5th position

- A trifluoromethyl group at the 2nd position

- An amine group

These substitutions contribute to its low solubility in water but good solubility in organic solvents, making it suitable for various applications in organic synthesis and pharmaceuticals .

Medicinal Chemistry

This compound is primarily explored for its potential in drug development. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of drug candidates. It may serve as a building block for synthesizing inhibitors targeting specific enzymes or receptors involved in diseases such as cancer.

Case Study: Anticancer Research

Research indicates that derivatives of this compound may inhibit serine proteases, which are implicated in cancer cell invasion. This suggests potential therapeutic applications against certain cancers.

Agrochemicals

The compound is also valuable in the agrochemical sector. Its unique properties allow it to be used in the synthesis of new pesticides and herbicides. The trifluoromethyl group often improves the efficacy and stability of agrochemical formulations .

Case Study: Development of New Agrochemicals

More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed, demonstrating the importance of trifluoromethylated compounds in modern agriculture.

Organic Synthesis

In organic chemistry, this compound serves as an essential intermediate for synthesizing more complex organic molecules. It is utilized in various reactions, including cross-coupling reactions to prepare organoboron reagents.

Comparación Con Compuestos Similares

The biological activity, physicochemical properties, and synthetic accessibility of 3-bromo-5-chloro-2-(trifluoromethyl)aniline are critically influenced by its substitution pattern. Below is a detailed comparison with structurally analogous compounds:

Structural Isomers and Substitution Effects

Key Observations :

- Positional Effects : Ortho-substituted CF₃ derivatives (e.g., 2-position) exhibit enhanced bioactivity compared to meta or para isomers due to reduced basicity and steric effects . For example, 2-(trifluoromethyl)aniline derivatives show superior BChE inhibition (IC₅₀ = 1.97 µM) compared to 3- or 4-substituted analogs .

- Halogen Synergy : Bromine and chlorine at adjacent positions (e.g., 3-Br and 5-Cl) enhance electrophilicity, improving reactivity in cross-coupling reactions like Suzuki or Ullmann .

Physicochemical Properties

Métodos De Preparación

Detailed Preparation Method from Patent CN101168510A

A comprehensive method for preparing 3-bromo-5-trifluoromethylaniline, which closely relates to the target compound, involves the following steps with precise conditions:

| Step | Reagents/Conditions | Description |

|---|---|---|

| Acetylation | 4-bromo-2-trifluoromethylaniline, acetic acid, acetic anhydride, zinc powder catalyst, 50-100°C | Protects the amine via acetylation in a dry bottle; zinc powder catalyzes reaction. |

| Nitration | Sulfuric acid, nitric acid, 10-20°C | Introduces nitro group; controlled temperature and acid ratios prevent over-nitration. |

| Deacetylation | 30% hydrochloric acid, reflux | Removes acetyl protecting group by hydrolysis under reflux. |

| Deamination | Sulfuric acid, sodium nitrite, phosphoric acid, ortho phosphorous acid, cupric oxide, 10-30°C | Converts amine to diazonium salt and subsequent substitution to adjust substitution pattern. |

| Reduction | Iron powder, glacial acetic acid, reflux 90-95°C | Reduces nitro group to amine, completing the synthesis of the target aniline derivative. |

This method emphasizes careful temperature control, stoichiometric acid ratios, and catalytic additives to optimize yield and purity. The use of zinc powder during acetylation enhances reaction efficiency, while the staged nitration and reduction steps ensure selective functionalization without overreaction or side products.

For the introduction of bromine and chlorine substituents at the 3- and 5-positions respectively, electrophilic aromatic substitution is typically employed. The trifluoromethyl group is strongly electron-withdrawing, directing halogenation to specific positions on the aromatic ring.

- Bromination is often performed using bromine or N-bromosuccinimide (NBS) under controlled temperature (0-25°C) to avoid polybromination.

- Chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under mild conditions to selectively install chlorine at the desired position.

The order of halogenation is critical due to the directing effects of existing substituents and to prevent undesired substitution patterns.

Alternative Synthetic Routes

An alternative approach involves starting from 2-(trifluoromethyl)aniline derivatives and performing sequential halogenation and nitration:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Bromine or NBS, solvent (e.g., acetic acid), 0-25°C | Introduces bromine at position 3, leveraging directing effects of trifluoromethyl and amino groups. |

| Chlorination | Chlorine or NCS, mild conditions | Chlorination at position 5, controlled to avoid overchlorination. |

| Nitration | Mixed acid (HNO3/H2SO4), low temperature | Introduces nitro group if needed for further functionalization. |

| Reduction | Iron powder or catalytic hydrogenation | Converts nitro group to amine. |

This route is advantageous for flexibility but requires careful monitoring of regioselectivity and reaction conditions to avoid isomeric mixtures.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Temperature | 10-100°C depending on step | Controls reaction rate and selectivity; low temps for nitration and diazotization to avoid side reactions. |

| Acid Ratios | Sulfuric acid to nitric acid ~1:0.35-0.45 | Optimizes nitration efficiency and minimizes byproducts. |

| Catalyst Use | Zinc powder in acetylation; cupric oxide in deamination | Enhances reaction rates and selectivity. |

| Solvent | Acetic acid, water, phosphoric acid | Provides medium for reactions and influences solubility and product isolation. |

| Reaction Time | 30 min to several hours | Ensures completion while minimizing degradation. |

Optimizing these parameters is essential for high yield and purity of 3-bromo-5-chloro-2-(trifluoromethyl)aniline.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, acetic acid, zinc powder catalyst, 50-100°C | Protect amine | Zinc powder catalyzes reaction |

| Nitration | H2SO4, HNO3, 10-20°C | Introduce nitro group | Temperature control crucial |

| Deacetylation | 30% HCl, reflux | Remove acetyl group | Hydrolysis of amide bond |

| Deamination | NaNO2, H2SO4, H3PO4, ortho phosphorous acid, CuO, 10-30°C | Diazotization and substitution | Controls substitution pattern |

| Reduction | Fe powder, glacial acetic acid, reflux | Reduce nitro to amine | Final step to yield target compound |

Research Findings and Industrial Relevance

- The patented method (CN101168510A) demonstrates a scalable process suitable for industrial synthesis, emphasizing high selectivity and yield.

- The use of catalytic additives like zinc powder and cupric oxide improves reaction efficiency and reduces impurities.

- Temperature and acid ratio controls are critical to avoid over-nitration or unwanted side reactions.

- The stepwise approach allows isolation and purification at intermediate stages, enhancing overall product quality.

- The trifluoromethyl group’s strong electron-withdrawing nature influences regioselectivity in halogenation steps, which must be accounted for in process design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves palladium-catalyzed cross-coupling reactions. For example, zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) at 80°C under nitrogen can yield structurally similar aniline derivatives . Optimization includes solvent selection (e.g., DMF for high polarity), temperature control (80–100°C), and catalyst loading (0.5–1 mol%). Reaction progress can be monitored via TLC or LCMS, with purification by reverse-phase chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Resolves substituent positions on the aromatic ring, with deshielding effects from electron-withdrawing groups (e.g., -CF₃, -Br) .

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .

- UV-Vis : Detects conjugation effects and electronic transitions influenced by halogen and trifluoromethyl groups .

- Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 265 [M+H]⁺ for related compounds) .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer : Stability is affected by:

- Light and Moisture : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and hydrolysis .

- pH Sensitivity : Avoid strongly acidic/basic environments to prevent dehalogenation or ring substitution .

- Compatibility : Use PTFE-lined caps to minimize interactions with metal ions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for halogenated aromatics . Key steps:

Geometry Optimization : Use 6-31G(d,p) basis sets to model substituent effects on bond angles and dihedrals .

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The -CF₃ group lowers LUMO energy, enhancing electrophilicity .

Thermochemical Data : Validate computed atomization energies against experimental values (average deviation <3 kcal/mol) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

- Methodological Answer :

- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can differentiate para/ortho substituents .

- Anomalous IR Absorptions : Compare with computed vibrational spectra (DFT) to identify artifacts from solvent or impurities .

- Mass Spec Fragmentation Patterns : Isotopic labeling (e.g., deuterated solvents) or high-resolution MS (HRMS) clarifies ambiguous peaks .

Q. What challenges arise in crystallographic analysis of this compound using SHELX software?

- Methodological Answer :

- Heavy Atoms (Br/Cl) : Anisotropic displacement parameters require high-resolution data (θ > 25°). SHELXL refines occupancy ratios for disordered halogens .

- Twinned Crystals : Use CELL_NOW for indexing and TWIN/BASF commands to model twin domains .

- Thermal Motion : Apply restraints (SIMU/DELU) to prevent overfitting, especially for flexible -CF₃ groups .

Data Contradiction Analysis

Q. How should conflicting computational and experimental results on reaction pathways be addressed?

- Methodological Answer :

- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors in activation energy calculations .

- Solvent Effects : Include implicit solvation models (e.g., SMD) to reconcile discrepancies between gas-phase DFT and solution-phase experiments .

- Kinetic Isotope Effects (KIEs) : Experimental KIEs validate computed transition states for halogenation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.